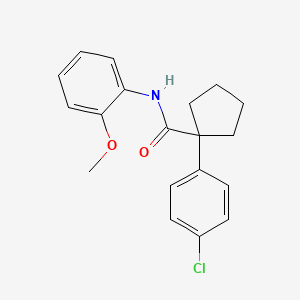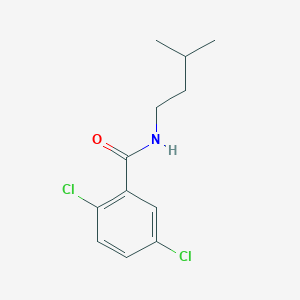![molecular formula C17H20ClN3O2 B5780258 1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine, also known as CP 404, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine 404 is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound 404 has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the 5-HT1A receptor. In addition, this compound 404 has been found to modulate the activity of the glutamatergic system by inhibiting the reuptake of glutamate.
Biochemical and Physiological Effects
This compound 404 has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound 404 has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. In addition, this compound 404 has been found to modulate the activity of several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine 404 in lab experiments is its ability to modulate multiple neurotransmitter systems. This makes this compound 404 a useful tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one of the main limitations of using this compound 404 is its potential for off-target effects. This compound 404 has been shown to interact with several other receptors in addition to the dopamine D2 and 5-HT1A receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine 404. One area of research could be to further elucidate the exact mechanism of action of this compound 404 and its interactions with different neurotransmitter systems. In addition, future research could focus on the potential therapeutic applications of this compound 404 in the treatment of neurological and psychiatric disorders. Finally, future research could explore the potential for developing more selective compounds based on the structure of this compound 404 that could be used as tools for studying specific neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound 404 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound 404 has been found to exhibit a range of biochemical and physiological effects and has been shown to modulate multiple neurotransmitter systems in the brain. While there are some limitations to using this compound 404 in lab experiments, it remains a useful tool for studying the complex interactions between different neurotransmitter systems. Future research on this compound 404 could further elucidate its mechanism of action and explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Synthesis Methods
1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine 404 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(3-chlorophenyl)piperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product can then be purified using column chromatography to obtain this compound 404 in high purity.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine 404 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound 404 has been found to exhibit a range of effects on the central nervous system. Specifically, this compound 404 has been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-8-6-20(7-9-21)15-5-3-4-14(18)10-15/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZVCONLZXBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)








![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
